2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde
Description
2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl substituent at position 2 and a formyl group at position 2. The ethyl group enhances lipophilicity, which may improve membrane permeability, while the aldehyde moiety serves as a reactive site for further derivatization .
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGWAVMTICRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520364 | |
| Record name | 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89021-13-6 | |
| Record name | 2-Ethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Ethylimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-Ethylimidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analogs and Activities
Structural-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs): Fluorine, chlorine, and nitro groups enhance electrophilicity at the aldehyde, improving interactions with biological targets (e.g., urease) .
- Electron-Donating Groups (EDGs): Ethyl and methyl groups increase lipophilicity, favoring membrane penetration but may reduce solubility .
Physicochemical Properties
Key Observations
Biological Activity
2-Ethylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly tuberculosis (TB) and other microbial infections. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by an imidazo ring fused with a pyridine ring and an aldehyde functional group. The presence of the ethyl group at the 2-position distinguishes it from other similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains an ethyl group instead of methyl groups |
Antitubercular Activity
Research indicates that this compound exhibits promising antitubercular properties. It has been studied for its effectiveness against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In vitro studies have shown that derivatives of this compound can significantly inhibit Mtb growth with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 μg/mL .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Its aldehyde group enhances reactivity, allowing it to form covalent bonds with target proteins in bacterial cells .
Antimicrobial Properties
Beyond its antitubercular activity, this compound has shown broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated its ability to disrupt bacterial membranes and inhibit essential enzymes .
Case Studies
-
Study on Antitubercular Efficacy :
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds derived from this compound exhibited significant efficacy against both drug-susceptible and multidrug-resistant strains of Mtb . -
Structure-Activity Relationship (SAR) Analysis :
SAR studies revealed that modifications at the 3-position of the imidazo ring significantly influenced biological activity. Compounds with specific substitutions at this position showed enhanced potency against Mtb .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antitubercular Activity | MIC values: 0.025 - 0.054 μg/mL against Mtb |
| Antimicrobial Activity | Effective against various bacterial strains |
| Mechanism | Inhibition of cell wall synthesis; disruption of metabolic pathways |
| SAR Insights | Modifications at the 3-position enhance potency |
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for 2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde, and how are reaction conditions optimized? A: Two primary methods are widely used:
- Claisen-Schmidt condensation : Reacting 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with ketones in PEG-400 solvent under reflux yields chalcone derivatives. Purity is confirmed via TLC, and structural validation employs IR (C=O stretch at 1685–1600 cm⁻¹) and NMR .
- Friedel-Crafts acylation : Lewis acid-catalyzed acetylation of imidazo[1,2-a]pyridine derivatives at the C-3 position. Optimization focuses on minimizing heterogeneous mixtures and ensuring catalytic efficiency (e.g., AlCl₃) .
Advanced Catalytic Synthesis
Q: How can transition-metal catalysis improve the efficiency of synthesizing imidazo[1,2-a]pyridine-3-carbaldehyde derivatives? A: Cu(II)-catalyzed dehydrogenative aminooxygenation enables selective C–H functionalization, yielding 3-carbaldehyde derivatives with high regioselectivity. This method avoids stoichiometric oxidants and operates under mild conditions, enhancing scalability .
Basic Structural Characterization
Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) groups .
- NMR : ¹H NMR reveals aldehyde proton resonance at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbaldehyde carbon at δ ~190 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
